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Compound of Interest

Compound Name: Isosojagol
CAS No.: 94390-15-5
Cat. No.: B1256142
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the spectroscopic analysis of
Isosojagol (CAS 94390-15-5), a naturally occurring coumestan. Due to the limited availability
of published experimental spectra for this specific compound, this document presents expected
characteristic data based on its known structure: 3,9-dihydroxy-10-prenylcoumestan. Detailed
protocols for sample preparation and analysis using Nuclear Magnetic Resonance (NMR),
Fourier-Transform Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to
guide researchers in the structural elucidation and characterization of Isosojagol and related
coumestan-type compounds.

Chemical Structure and Overview

o Systematic Name: 3,9-dihydroxy-10-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]Jchromen-6-one

e Common Name: Isosojagol
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CAS Number: 94390-15-5

Molecular Formula: C20H160s

Molecular Weight: 336.34 g/mol

Class: Coumestan

Isosojagol is a prenylated coumestan, a class of polyphenolic compounds known for their
potential biological activities. Spectroscopic analysis is essential for the unambiguous
identification and structural confirmation of this molecule, whether isolated from natural sources
or synthesized in the laboratory.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for Isosojagol based on its
functional groups (phenolic hydroxyls, a lactone carbonyl, an ether linkage, a prenyl group, and
a conjugated aromatic system) and data from structurally similar compounds.

Table 1: Predicted 'H and **C NMR Data for Isosojagol

(Solvent: DMSO-ds)
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1H NMR Data (Predicted) 13C NMR Data (Predicted)
Atom No. Chemical Shift (3, ppm)
H-1 ~7.8

H-2 ~6.9

H-4 ~6.8

H-7 ~7.5

H-8 ~7.0

3-OH ~10.5

9-OH ~9.8

H-1' (Prenyl) ~3.4

H-2' (Prenyl) ~5.2

H-4' (Prenyl-CHs) ~1.7

H-5' (Prenyl-CHs) ~1.6

ble 2: licted | : [ 200l

_ Expected . L
Functional Group Intensity Vibration Mode
Wavenumber (cm™1)

Phenolic O-H 3500 - 3200 Strong, Broad Stretching
Aromatic C-H 3100 - 3000 Medium Stretching
Aliphatic C-H (Prenyl) 2970 - 2850 Medium Stretching
Lactone C=0 1720 - 1700 Strong Stretching
Aromatic C=C 1620 - 1450 Medium to Strong Stretching
C-O (Ether/Phenol) 1260 - 1000 Strong Stretching
C-H Bending 900 - 675 Medium to Strong Out-of-Plane Bending
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Table 3: Predicted UV-Vis Absorption Data for Isosojagol

(Solvent: Methanol or Ethanol)

Band Expected Amax (nm) Associated Transition
Band | ~340 - 360 T - TT* (Benzoyl system)
Band Il ~240 - 260 T - T1t* (Benzenoid system)

Experimental Workflows and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical
approach to interpreting the resulting data for structural confirmation.
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Fig. 1. General workflow for spectroscopic analysis of Isosojagol.
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Fig. 2: Logical flowchart for spectroscopic data interpretation.
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring *H and 3C NMR spectra.
A. Materials and Equipment:

 Isosojagol sample (1-5 mg for *H, 5-20 mg for 13C)

o Deuterated solvent (e.g., DMSO-ds, CDCl3)

e NMR tubes (5 mm diameter)

e Pipettes and vials

 NMR Spectrometer (e.g., 400 MHz or higher)

B. Protocol:

e Sample Preparation:

o

Accurately weigh the Isosojagol sample and place it in a clean, dry vial.

o Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-ds) to the
vial.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if
necessary.

o Using a pipette, transfer the solution into a clean NMR tube.
e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.
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o Acquire a standard *H NMR spectrum. Typical parameters include a 30-45° pulse angle
and a relaxation delay of 1-2 seconds.

o Acquire a 3C NMR spectrum. This will require a significantly larger number of scans than
the *H spectrum due to the low natural abundance of 13C.

o (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the
complete assignment of proton and carbon signals.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[e]

Phase the spectra and perform baseline correction.

o

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm
for *H and 39.52 ppm for 3C).

(¢]

Integrate the peaks in the *H spectrum and pick peaks for both *H and 13C spectra.

Fourier-Transform Infrared (IR) Spectroscopy

This protocol describes the KBr pellet method, suitable for solid samples.

A. Materials and Equipment:

Isosojagol sample (~1-2 mg)

Potassium Bromide (KBr), spectroscopy grade, dried

Agate mortar and pestle

Pellet press and die

FTIR Spectrometer

B. Protocol:

o Sample Preparation (KBr Pellet Method):
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o Place ~1 mg of Isosojagol and ~100-200 mg of dry KBr powder into an agate mortar.[1]

o Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous
powder is obtained.[1]

o Transfer a portion of the powder into the pellet die.

o Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few
minutes to form a thin, transparent, or translucent pellet.[1]

o Data Acquisition:

o

Place the KBr pellet into the sample holder of the FTIR instrument.

[¢]

Acquire a background spectrum of the empty sample compartment first.

[¢]

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background.

[e]

Typically, spectra are collected over a range of 4000 to 400 cm~1.
o Data Analysis:
o Label the major absorption bands in the spectrum.

o Correlate the observed band positions (in cm~1) with known functional group vibrations to
confirm the presence of hydroxyl, carbonyl, aromatic, and other key structural features of
Isosojagol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol details the analysis of a sample in solution.
A. Materials and Equipment:
e Isosojagol sample

e Spectroscopy grade solvent (e.g., Methanol, Ethanol)
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Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

UV-Vis Spectrophotometer (double beam preferred)
. Protocol:

Sample Preparation:

o Prepare a stock solution of Isosojagol by accurately weighing a small amount and
dissolving it in a known volume of the chosen solvent (e.g., 1 mg in 100 mL of methanol).

o From the stock solution, prepare a dilute solution with an expected absorbance in the
range of 0.2 - 1.0 AU.

Data Acquisition:

[¢]

Turn on the spectrophotometer and allow the lamps to warm up.

[¢]

Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and
one in the sample beam path.

[¢]

Run a baseline correction (autozero) with the solvent in both beams.

[e]

Replace the solvent in the sample cuvette with the dilute Isosojagol solution.

o

Scan the sample across the desired wavelength range (e.g., 200 - 500 nm).
Data Analysis:
o Identify the wavelengths of maximum absorbance (Amax).

o The observed Amax values correspond to the electronic transitions within the molecule's
chromophore and can be compared to expected values for the coumestan ring system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Human Metabolome Database: Showing metabocard for Isosojagol (HMDB0030141)
[hmdb.ca]

¢ To cite this document: BenchChem. [Application Notes and Protocols: Spectroscopic
Analysis of Isosojagol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1256142/docs#application-notes-and-protocols-
spectroscopic-analysis-of-isosojagol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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